molecular formula C15H17N3O2 B11849797 2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid

2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid

Cat. No.: B11849797
M. Wt: 271.31 g/mol
InChI Key: XBQSBQFSSRAEIE-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with a 4-methylpiperazine moiety at the 2-position and a carboxylic acid group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. For instance, the Skraup synthesis involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Piperazine Moiety: The 4-methylpiperazine group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a quinoline derivative with 4-methylpiperazine under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a quinoline derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as the use of non-toxic solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, resulting in the formation of reduced quinoline derivatives or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced quinoline derivatives or alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound in drug development, particularly for the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Ofloxacin: A fluoroquinolone antibacterial agent with a similar quinoline core structure.

    Ciprofloxacin: Another fluoroquinolone with potent antibacterial activity.

    Levofloxacin: A stereoisomer of ofloxacin with enhanced activity.

Uniqueness

2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of a quinoline core with a 4-methylpiperazine moiety and a carboxylic acid group makes it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)quinoline-6-carboxylic acid

InChI

InChI=1S/C15H17N3O2/c1-17-6-8-18(9-7-17)14-5-3-11-10-12(15(19)20)2-4-13(11)16-14/h2-5,10H,6-9H2,1H3,(H,19,20)

InChI Key

XBQSBQFSSRAEIE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O

Origin of Product

United States

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